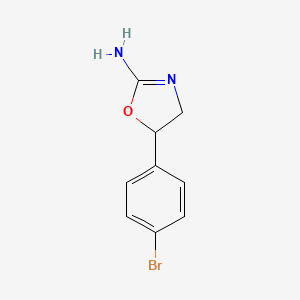

5-(4-Bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine

Vue d'ensemble

Description

5-(4-Bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine is a heterocyclic compound that contains both bromine and oxazole functional groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromoaniline with glyoxal in the presence of a base to form the oxazole ring. The reaction conditions often include heating the mixture to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly can be considered to make the process more sustainable .

Analyse Des Réactions Chimiques

Types of Reactions

5-(4-Bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds.

Oxidation Reactions: The oxazole ring can be oxidized under specific conditions to form different derivatives.

Reduction Reactions: The compound can be reduced to form amine derivatives.

Common Reagents and Conditions

Substitution: Palladium-catalyzed cross-coupling reactions using boronic acids.

Oxidation: Use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of various substituted oxazole derivatives.

Oxidation: Formation of oxazole N-oxides.

Reduction: Formation of amine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

5-(4-Bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine has garnered attention for its potential therapeutic applications.

Antimicrobial Activity : Research indicates that oxazole derivatives exhibit antimicrobial properties. Specifically, compounds containing the oxazole ring have been shown to inhibit bacterial growth and may serve as leads in the development of new antibiotics .

Cytotoxicity Studies : Preliminary studies have suggested that this compound may possess cytotoxic effects against certain cancer cell lines. The structural features of oxazoles are known to influence their interaction with biological targets, making them candidates for anticancer drug development .

Neuroprotective Effects : Some studies suggest that oxazole derivatives can exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. The bromophenyl group may enhance the compound's ability to cross the blood-brain barrier, increasing its efficacy in neurological applications .

Chemical Synthesis

The compound serves as an important intermediate in organic synthesis:

Building Block for Complex Molecules : this compound can be utilized as a building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and cyclization reactions .

Reagent in Reaction Mechanisms : This compound can act as a reagent in various reaction mechanisms such as the formation of amides and other nitrogen-containing compounds. Its reactivity profile makes it suitable for applications in synthetic organic chemistry .

Materials Science

In materials science, derivatives of this compound are being explored for their potential use in:

Polymer Chemistry : The incorporation of oxazole units into polymer backbones can enhance thermal stability and mechanical properties. Research is ongoing into how these compounds can be integrated into polymer matrices to create advanced materials with improved performance characteristics .

Nanotechnology Applications : There is emerging interest in using oxazole derivatives for the development of nanomaterials. Their unique electronic properties may facilitate the creation of nanoscale devices with specific functionalities such as sensors or drug delivery systems .

Case Studies

Mécanisme D'action

The mechanism of action of 5-(4-Bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine involves its interaction with specific molecular targets. The bromine atom and the oxazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate specific pathways depending on its structure and the nature of the target .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole

- Thiazole derivatives

- Other oxazole derivatives

Uniqueness

5-(4-Bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity and allows for further functionalization, making it a versatile compound in synthetic chemistry .

Activité Biologique

5-(4-Bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine (CAS No. 10145-39-8) is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 241.08 g/mol. It is characterized by the presence of a bromine substituent on the phenyl ring, which may influence its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C9H9BrN2O |

| Molecular Weight | 241.08 g/mol |

| Boiling Point | 340.3 ± 52.0 °C |

| Purity | 98% - 99% |

Biological Activity Overview

Research indicates that compounds within the oxazole class exhibit a variety of biological activities including antimicrobial , antitumor , and anti-inflammatory effects. The specific activities of this compound are summarized below.

Anticancer Activity

Several studies have highlighted the anticancer potential of oxazole derivatives. For instance, modifications in the oxazole structure have shown significant cytotoxic effects against various cancer cell lines. A derivative similar to this compound demonstrated an IC50 value of approximately 2.76 µM against ovarian cancer cells (OVXF 899) and 9.27 µM against pleural mesothelioma cells (PXF 1752) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A related study found that compounds with similar structural features exhibited broad-spectrum antibacterial activity against strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism involved compromising bacterial cell membrane integrity, leading to cell lysis .

Table: Summary of Antimicrobial Activity

| Bacterial Strain | Activity Observed | IC50 (µM) |

|---|---|---|

| MRSA | Strong Inhibition | Not specified |

| E. coli | Moderate Inhibition | Not specified |

| Pseudomonas aeruginosa | Weak Inhibition | Not specified |

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is suggested that:

- Antitumor Effects : The compound may induce apoptosis in cancer cells via activation of caspases and modulation of cell cycle regulators.

- Antimicrobial Effects : The disruption of bacterial cell membranes may lead to leakage of intracellular components, thus killing the bacteria.

Case Studies

A notable case study involved the synthesis and evaluation of various oxazole derivatives for anticancer activity. Researchers synthesized several compounds based on the oxazole framework and tested them against a panel of human tumor cell lines. The results indicated that derivatives with halogen substitutions (like bromine) showed enhanced activity compared to their non-substituted counterparts .

Propriétés

IUPAC Name |

5-(4-bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-4,8H,5H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKNWNIQGFNMGFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=N1)N)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694246 | |

| Record name | 5-(4-Bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10145-39-8 | |

| Record name | 5-(4-Bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.